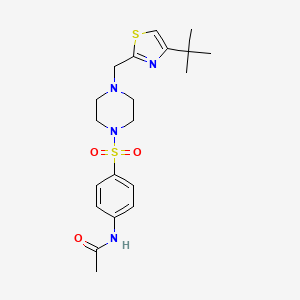

N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a thiazole derivative . Thiazole derivatives are known to have diverse biological activities and have been studied extensively over the past few decades . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several features. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The compound has been evaluated for its antitumor activities in vitro . It has shown potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the NMR, IR, and mass spectrometry data . For example, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule . The mass spectrometry data provide information about the molecular weight of the compound .科学的研究の応用

- Hindered Amine Motifs : N-(4-tert-butylamino)phenyl acetamide serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Researchers use it to prepare drug candidates containing hindered amine motifs . These motifs are crucial in drug design due to their stability and potential impact on pharmacokinetics.

- Inhibition of Cell Growth : A study explored the antitumor activity of a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . It was found to inhibit the growth of HeLa cells by disrupting cell division cycles . While this specific compound is not identical to the one you mentioned, it highlights the potential of thiazole-based derivatives in cancer research.

- Combating Drug Resistance : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds aim to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells . Investigating their effectiveness against specific pathogens could be valuable.

- HIV Treatment : The N-tert-butyl amide group, which is structurally related to the compound you mentioned, appears in protease inhibitors like nelfinavir. Nelfinavir is used in the treatment of HIV . While not directly linked, understanding the role of similar amide groups can inform drug development.

- Sigma-Aldrich : Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data may not be available, it remains an intriguing molecule for exploration .

Medicinal Chemistry and Drug Development

Antitumor Activity

Antimicrobial Research

Protease Inhibitors

Rare and Unique Chemicals Collection

作用機序

While the exact mechanism of action of this compound is not fully understood, it is known that thiazole derivatives can have diverse biological activities . For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

将来の方向性

Thiazole derivatives, including this compound, are a promising area of research due to their diverse biological activities . Future research could focus on further understanding the mechanism of action of these compounds, optimizing their synthesis, and evaluating their potential as therapeutic agents for various diseases .

特性

IUPAC Name |

N-[4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S2/c1-15(25)21-16-5-7-17(8-6-16)29(26,27)24-11-9-23(10-12-24)13-19-22-18(14-28-19)20(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPZTXVBRHKOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)

![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)

![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)